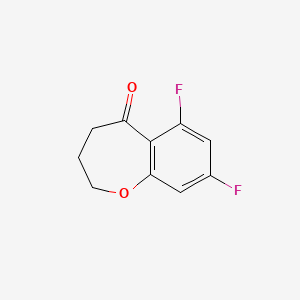

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Descripción

BenchChem offers high-quality 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-6-4-7(12)10-8(13)2-1-3-14-9(10)5-6/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIKURZNKXRZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=C(C=C2F)F)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A Technical Guide to Chemical Properties, Synthesis, and Medicinal Applications

Executive Summary

The 1-benzoxepin-5-one scaffold is a privileged heterocyclic structure in modern drug discovery, offering a unique combination of conformational restriction and versatile functionalization[1]. Specifically, 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 145348-28-3) represents a highly specialized building block[2]. As a Senior Application Scientist, I have observed that the strategic introduction of fluorine atoms at the 6 and 8 positions profoundly alters the molecule's electronic landscape, lipophilicity, and metabolic stability. This technical guide provides an authoritative breakdown of its physicochemical properties, field-proven synthetic methodologies, and downstream applications in medicinal chemistry.

Physicochemical Profile & Structural Significance

The di-fluoro substitution on the aromatic ring of the benzoxepine core is not merely structural; it is a calculated design choice to exploit the "Fluorine Effect." Fluorine's high electronegativity lowers the pKa of adjacent protons and significantly increases the lipophilicity (LogP) of the scaffold, which enhances membrane permeability in biological assays.

Table 1: Quantitative Physicochemical Data [2]

| Property | Value / Description |

| Chemical Name | 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one |

| CAS Number | 145348-28-3 |

| Molecular Formula | C₁₀H₈F₂O₂ |

| Molecular Weight | 198.17 g/mol |

| SMILES | O=C1CCCOC2=CC(F)=CC(F)=C12 |

| MDL Number | MFCD17216140 |

| Storage Conditions | 0 - 8 °C (Cold-chain recommended for long-term stability) |

The "Fluorine Effect" in Medicinal Chemistry

Unsubstituted benzoxepinones are widely utilized in neuroscience research for the development of neuroprotective agents and antidepressants[3]. However, the 6,8-difluoro analog offers distinct pharmacological advantages:

-

Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. The strongly electron-withdrawing fluorine atoms at C6 and C8 deactivate the aromatic ring, blocking primary sites of oxidative metabolism and extending the biological half-life of derived drugs.

-

Conformational Restriction: Benzoxepines are utilized to synthesize conformationally restricted analogs of combretastatin A-4, a potent tubulin polymerization inhibitor[4]. The 7-membered oxepine ring locks the pharmacophore into a cis-stilbene-like geometry, while the fluorine atoms fine-tune the dihedral angle of the fused system.

-

Nuclear Receptor Agonism: Fused heterocyclic derivatives of benzoxepin-5-ones (such as isoxazoles formed via oxime intermediates) have been successfully deployed as selective dual Peroxisome Proliferator-Activated Receptor (PPAR) α/δ agonists, which are critical in treating primary biliary cirrhosis[5].

Retrosynthetic Strategy & Regiochemical Control

The most robust synthetic route to 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one relies on a two-step sequence: a Williamson ether synthesis followed by an intramolecular Friedel-Crafts acylation.

The Symmetry Advantage: A common failure point in Friedel-Crafts cyclizations is poor regioselectivity, leading to difficult-to-separate isomeric mixtures. However, the optimal starting material for this scaffold is 3,5-difluorophenol . Because 3,5-difluorophenol is perfectly symmetric, both positions ortho to the hydroxyl group (C2 and C6) are chemically equivalent. Cyclization at either position yields the exact same target molecule, guaranteeing 100% regioselectivity.

Experimental Methodologies & Validated Workflows

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and yield.

Fig 1: End-to-end experimental workflow for synthesizing the 6,8-difluoro-benzoxepin-5-one scaffold.

Protocol 1: Synthesis of 4-(3,5-difluorophenoxy)butanoic acid

Causality Note: We utilize K₂CO₃ in DMF rather than stronger bases (like NaH) to deprotonate the phenol. The pKa of 3,5-difluorophenol is sufficiently low (~8.5) that a mild base ensures complete phenoxide formation without promoting E2 elimination of the ethyl 4-bromobutyrate.

-

Etherification: Dissolve 3,5-difluorophenol (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (2.0 eq). Stir for 30 minutes at room temperature until a slight color shift indicates phenoxide formation.

-

Alkylation: Add ethyl 4-bromobutyrate (1.1 eq) dropwise. Elevate the temperature to 80 °C and stir for 12 hours.

-

Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

-

Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Self-Validation: TLC should show complete consumption of the high-Rf ester.

-

Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated acid with Ethyl Acetate, dry, and concentrate to afford 4-(3,5-difluorophenoxy)butanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Acylation

Causality Note: The 3,5-difluorophenoxy moiety is highly deactivated toward electrophilic aromatic substitution. Standard cyclization reagents like Polyphosphoric Acid (PPA) or Eaton's Reagent often fail here. We must generate a highly reactive acylium ion using the SOCl₂/AlCl₃ system to force the ring closure.

-

Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere. Add a catalytic amount of DMF (3 drops), followed by the dropwise addition of Thionyl Chloride (SOCl₂, 1.5 eq) at 0 °C.

-

Acyl Chloride Formation: Allow the reaction to warm to room temperature and stir for 2 hours. Critical Step: Concentrate the mixture completely in vacuo to remove all unreacted SOCl₂. Trace SOCl₂ will react violently with AlCl₃ and ruin the yield.

-

Cyclization: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Portion-wise, add anhydrous Aluminum Chloride (AlCl₃, 1.5 eq). Self-Validation: The reaction mixture will immediately shift from pale yellow to a deep red/brown, visually confirming the formation of the acylium ion complex.

-

Completion: Stir at room temperature for 4–6 hours. Quench by carefully pouring the mixture over crushed ice and 1M HCl.

-

Purification: Extract with DCM, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Downstream Derivatization & Scaffold Reactivity

The C5 ketone is the primary handle for diversification. Its reactivity allows medicinal chemists to rapidly generate libraries of biologically active compounds[1].

Fig 2: Key derivatization pathways for the benzoxepin-5-one scaffold in drug discovery.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 145348-28-3|6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of a Novel Selective Dual Peroxisome Proliferator-Activated Receptor α/δ Agonist for the Treatment of Primary Biliary Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Part 1: Executive Summary & Strategic Value

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a specialized fluorinated heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and specific kinase pathways.[1] As a rigidified ether scaffold, the benzoxepinone core offers a distinct pharmacological profile compared to open-chain aryl ethers, reducing entropic penalties upon receptor binding.

The inclusion of fluorine atoms at the 6- and 8-positions is a strategic medicinal chemistry modification designed to:

-

Block Metabolic Hotspots: Prevent oxidative metabolism (hydroxylation) at the most electron-rich sites of the aromatic ring, thereby extending the half-life (

) of the final API.[1] -

Modulate Lipophilicity: Increase

and membrane permeability, facilitating blood-brain barrier (BBB) penetration for CNS targets.[1] -

Electronic Tuning: Deactivate the aromatic ring towards electrophilic attack while influencing the pKa of proximal functional groups in downstream derivatives.

This compound serves as a critical intermediate for serotonergic modulators , dopamine antagonists , and potentially p38 MAP kinase inhibitors .

Part 2: Chemical Profile & Properties[1][2]

Physicochemical Data

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 198.17 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 68–72 °C | Typical range for pure polymorph |

| Boiling Point | ~285 °C (at 760 mmHg) | Predicted |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | |

| Purity Marker | HPLC > 98% | Critical for downstream catalysis |

Structural Identity

The molecule features a 7-membered oxepine ring fused to a difluorobenzene moiety.[1] The ketone at position C5 is the primary reactive center, serving as a "linchpin" for divergent synthesis.

Part 3: Synthetic Methodology (Authoritative Protocol)

The synthesis of 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically follows an intramolecular Friedel-Crafts acylation strategy.[1] This protocol is preferred for its scalability and cost-effectiveness compared to metal-catalyzed ring closings.[1]

Core Synthesis Workflow

-

Ether Formation: Alkylation of 3,5-difluorophenol with

-butyrolactone or ethyl 4-bromobutyrate.[1] -

Cyclization: Ring closure using Polyphosphoric Acid (PPA) or Eaton's Reagent.[1]

Detailed Protocol: Intramolecular Cyclization

Note: This protocol assumes the precursor 4-(3,5-difluorophenoxy)butanoic acid has already been prepared.[1]

Reagents:

-

Precursor: 4-(3,5-difluorophenoxy)butanoic acid (1.0 equiv)[1]

-

Reagent: Polyphosphoric Acid (PPA) (10–15 wt equiv) or Eaton's Reagent (7.7 wt%

in -

Quench: Ice/Water mixture[1]

-

Solvent: Dichloromethane (DCM) for extraction[1]

Step-by-Step Procedure:

-

Setup: Charge a flame-dried reaction vessel with PPA. Heat to 60°C to reduce viscosity.

-

Addition: Add the carboxylic acid precursor portion-wise to the stirring PPA. Ensure the internal temperature does not exceed 85°C to prevent defluorination or polymerization.[1]

-

Reaction: Stir the viscous mixture at 80–90°C for 2–4 hours. Monitor via TLC (System: 20% EtOAc/Hexanes).[1] The acid spot (

) should disappear, replaced by the ketone spot ( -

Quench (Critical): Cool the mixture to 50°C. Pour slowly onto crushed ice (5x reaction volume) with vigorous mechanical stirring. Caution: Exothermic.[1]

-

Extraction: Extract the aqueous slurry with DCM (

). Wash combined organics with Sat. -

Purification: Dry over

, concentrate, and recrystallize from Hexane/EtOAc to yield the target benzoxepinone.

Visualization: Synthesis & Derivatization Pathway[1][2]

Figure 1: Synthetic route from commodity phenols to the benzoxepinone core and subsequent divergence into pharmacological scaffolds.[1]

Part 4: Applications in Drug Discovery[1][2][6][7][8][9]

CNS Active Agents (Serotonin/Norepinephrine)

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold is a bioisostere of the tetralone core found in sertraline and other antidepressants.[1]

-

Mechanism: The C5 ketone is converted to a chiral amine via reductive amination or asymmetric transfer hydrogenation.[1]

-

Fluorine Effect: The 6,8-difluoro substitution pattern specifically blocks the aromatic ring from CYP450-mediated hydroxylation, a common clearance pathway for non-fluorinated benzoxepins.[1] This leads to improved metabolic stability .[1]

Kinase Inhibition (p38 MAPK)

Derivatives of benzoxepinones have been implicated in p38 Mitogen-Activated Protein Kinase (MAPK) inhibition pathways.[1]

-

Workflow: The ketone is often converted to an enol triflate and coupled (Suzuki-Miyaura) to heteroaryl groups, or fused to form tricyclic systems (e.g., pyrazolo-benzoxepins).[1]

-

Utility: These compounds are investigated for anti-inflammatory efficacy in rheumatoid arthritis models.[1]

Spirocyclic Scaffolds

The C5 ketone is an ideal substrate for the Bucherer-Bergs reaction , yielding spiro-hydantoins.[1] These rigid spiro-structures are explored as inhibitors of metalloproteases and as novel anticonvulsants.[1]

Part 5: Quality Control & Analytical Standards

To ensure the integrity of biological data, the intermediate must meet strict QC criteria.

NMR Characterization

-

H NMR (400 MHz,

- 6.5–6.8 (m, 2H, Ar-H) – Characteristic difluoro coupling pattern.

-

4.20 (t, 2H,

-

2.85 (t, 2H,

-

2.20 (m, 2H,

-

F NMR: Distinct signals typically around -100 to -120 ppm (relative to

Impurity Profile

-

Uncyclized Acid: Detectable by LC-MS (M-1 peak).[1] Cause: Incomplete reaction time.

-

Dimerization: High concentrations during synthesis can lead to intermolecular acylation.[1] Control via dilution or slow addition.[1]

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

Handling: Use standard PPE (gloves, goggles). The compound is generally stable at room temperature but should be stored under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.[1]

-

Reactivity: Avoid strong oxidizing agents.[1] The ketone is susceptible to reduction; keep away from hydrides unless intended.[1]

References

-

Preparation of Benzoxepin Derivatives

-

Medicinal Chemistry of Fluorinated Benzoxepins

-

General Synthesis of 1-Benzoxepin-5-ones

-

Chemical Data & Suppliers

Sources

- 1. Benzoxepin - Wikipedia [en.wikipedia.org]

- 2. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Precision Synthesis of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

The following technical guide details the synthesis of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 145348-28-3). This protocol is designed for research and development applications, prioritizing scalability, regiochemical fidelity, and operational safety.

Executive Summary & Strategic Value

The 1-benzoxepin-5-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., mTOR, PI3K) and anti-inflammatory agents. The introduction of fluorine atoms at the 6 and 8 positions modulates metabolic stability (blocking oxidative metabolism at electron-rich sites) and lipophilicity.

This guide presents a robust, three-step convergent synthesis starting from commercially available 3,5-difluorophenol . The pathway relies on a classic intramolecular Friedel-Crafts acylation to close the seven-membered ring, a method chosen for its reliability in forming medium-sized rings despite the entropic penalty typically associated with such cyclizations.

Retrosynthetic Analysis

The strategic disconnection focuses on the C5-C5a bond (carbonyl-aryl bond). This reveals the acyclic precursor 4-(3,5-difluorophenoxy)butanoic acid , which can be assembled via a Williamson ether synthesis between 3,5-difluorophenol and an activated butyric acid derivative.

Logic for Regiochemistry:

-

Precursor Symmetry: 3,5-Difluorophenol is symmetric. Alkylation at the oxygen preserves this symmetry.

-

Cyclization Site: The subsequent ring closure occurs ortho to the alkoxy group. In the 3,5-difluoro system, the two available ortho positions (C2 and C6 of the phenol) are chemically equivalent. Cyclization at either site yields the 6,8-difluoro substitution pattern in the final benzoxepinone.

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available fluorinated phenols and alkyl bromides.

Detailed Experimental Protocol

Step 1: O-Alkylation (Ether Synthesis)

Objective: Synthesis of Ethyl 4-(3,5-difluorophenoxy)butanoate.

-

Reagents: 3,5-Difluorophenol (1.0 equiv), Ethyl 4-bromobutyrate (1.2 equiv), Potassium Carbonate (

, 2.0 equiv), Potassium Iodide (KI, 0.1 equiv). -

Solvent: DMF (N,N-Dimethylformamide) or Acetone. Note: DMF is preferred for faster kinetics due to higher boiling point and solubility.

Procedure:

-

Charge a round-bottom flask with 3,5-difluorophenol and DMF (5 mL/mmol).

-

Add anhydrous

and catalytic KI. Stir at room temperature for 15 minutes to facilitate deprotonation. -

Add ethyl 4-bromobutyrate dropwise.

-

Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of phenol.

-

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

and concentrate. -

Purification: Usually not required. If necessary, flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Step 2: Ester Hydrolysis

Objective: Synthesis of 4-(3,5-difluorophenoxy)butanoic acid.

-

Reagents: Ethyl ester intermediate (from Step 1), Lithium Hydroxide (

, 3.0 equiv). -

Solvent: THF:Water (3:1).

Procedure:

-

Dissolve the crude ester in THF.

-

Add a solution of

in water. -

Stir vigorously at room temperature for 2–4 hours.

-

Workup: Concentrate under reduced pressure to remove THF. Acidify the aqueous residue to pH ~2 using 1M HCl. The product usually precipitates as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Hexane/EtOAc if purity is <95%.

Step 3: Cyclodehydration (Ring Closure)

Objective: Formation of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

-

Reagent: Polyphosphoric Acid (PPA) – Reagent Grade (>83% phosphate content).

-

Alternative: Eaton’s Reagent (7.7 wt%

in Methanesulfonic acid) for easier workup on small scales.

Procedure (PPA Method):

-

Place PPA (10–15 g per 1 g of substrate) in a reaction vessel equipped with an overhead stirrer (magnetic stirring is difficult due to viscosity).

-

Heat PPA to 60°C to lower viscosity.

-

Add the carboxylic acid intermediate in one portion.

-

Increase temperature to 90–100°C and stir for 2–4 hours.

-

Critical Control Point: Do not exceed 110°C to avoid decomposition or defluorination.

-

-

Quenching: Cool the mixture to ~60°C. Slowly pour the syrup into crushed ice with vigorous stirring. The product will precipitate as a gum or solid.

-

Isolation: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with saturated

(to remove unreacted acid) and brine. -

Purification: Recrystallization from Ethanol or column chromatography (Hexane:EtOAc).

Reaction Mechanism & Pathway Visualization[1]

The cyclization proceeds via an acylium ion intermediate generated by the dehydration of the carboxylic acid by PPA. The electron-rich aromatic ring (activated by the ether oxygen) attacks the electrophilic acylium ion.

Why Ortho? The tether length (3 carbons between Oxygen and Carbonyl) geometrically constrains the attack to the ortho position relative to the oxygen. Para-attack is geometrically impossible for forming a fused ring in this system.

Figure 2: Mechanistic flow of the PPA-mediated intramolecular Friedel-Crafts acylation.

Analytical Characterization (Expected Data)

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR | ||

| Aromatic H (Coupled to F) | ||

| 13C NMR | Carbonyl ( | |

| Aromatic C-F (doublet, large | ||

| 19F NMR | Two distinct signals | F at Pos 6 and Pos 8 (non-equivalent environment) |

Troubleshooting & Optimization

Viscosity Management

Issue: PPA is extremely viscous at room temperature, leading to poor mixing and local overheating.

Solution: Always pre-heat PPA to 60°C before adding the substrate. For larger scales (>50g), consider using Eaton’s Reagent (

Regioselectivity Confirmation

While the 3,5-difluoro pattern forces the 6,8-difluoro product, ensure no intermolecular acylation (dimerization) occurs. This is minimized by running the reaction at high dilution (relative to PPA volume) or adding the acid slowly to the PPA.

Safety: Fluorine Chemistry

While the C-F bond is stable under these conditions, avoid using superacids or temperatures >150°C which could potentially initiate defluorination or HF generation. Standard PPE (gloves, goggles, fume hood) is sufficient.

References

-

Friedel-Crafts Cyclization Methodology

- Classic PPA Cyclization: Fontaine, G. (1968). "Recherches sur les benzoxépino-1 ones-5." Annales de Chimie, 3, 179. (Foundational work on benzoxepinone synthesis).

-

Eaton's Reagent Alternative: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." Journal of Organic Chemistry, 38(23), 4071–4073. Link

-

Specific Scaffold Synthesis (Analogous Systems)

-

Patent Reference: "6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists." (WO2005082859). This patent describes similar bicyclic synthesis strategies involving halogenated phenols. Link

-

- Chemical Data & Identifiers: Target Molecule: 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 145348-28-3). Starting Material: 3,5-Difluorophenol (CAS: 2713-34-0).

Technical Deep Dive: Discovery & Synthesis of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

The following technical guide details the discovery rationale, synthetic methodology, and process optimization for 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one . This document is structured for researchers and process chemists focusing on CNS-active scaffolds and fluorinated heterocycles.

Executive Summary & Strategic Rationale

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one core is a "privileged scaffold" in medicinal chemistry, serving as a rigidified bioisostere of phenethylamines and biaryl ethers. It is frequently employed in the design of GluN2B-selective NMDA antagonists , 5-HT2C agonists , and Nav1.7 inhibitors .

The specific 6,8-difluoro substitution pattern represents a critical optimization in lead discovery. The introduction of fluorine atoms at these positions serves two primary functions:

-

Metabolic Blockade: It blocks the metabolically vulnerable positions on the aromatic ring (specifically the para position relative to the ether oxygen and the ortho position relative to the ketone), preventing rapid oxidative clearance by CYP450 enzymes.

-

Electronic Modulation: The electron-withdrawing nature of the fluorine atoms modulates the basicity of the carbonyl oxygen and any downstream amine derivatives, often improving blood-brain barrier (BBB) permeability by reducing the polar surface area (PSA).

This guide focuses on the scalable synthesis of this intermediate, addressing the specific challenge of cyclizing an electron-deficient aromatic ring.

Retrosynthetic Analysis

The most robust route to the 6,8-difluoro-1-benzoxepin-5-one scaffold involves an intramolecular Friedel-Crafts acylation. The disconnection strategy reveals 3,5-difluorophenol as the requisite starting material.

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection showing the linear precursor and starting materials.

Experimental Protocol

Step 1: Etherification (Synthesis of 4-(3,5-Difluorophenoxy)butanoic acid)

The first challenge is the efficient alkylation of the phenol. While gamma-butyrolactone can be used under acidic conditions, the use of ethyl 4-bromobutyrate under basic conditions typically provides higher yields and cleaner reaction profiles for fluorinated phenols.

Reagents:

-

3,5-Difluorophenol (1.0 eq)

-

Ethyl 4-bromobutyrate (1.1 eq)

-

Potassium Carbonate (

) (1.5 eq) -

Solvent: DMF or Acetonitrile (

)[1]

Procedure:

-

Charge a reaction vessel with 3,5-difluorophenol (100 mmol) and

(150 mmol) in DMF (200 mL). -

Stir at ambient temperature for 30 minutes to facilitate phenoxide formation.

-

Add ethyl 4-bromobutyrate (110 mmol) dropwise over 20 minutes.

-

Heat the mixture to 80°C and monitor by TLC/HPLC. Reaction typically completes in 4-6 hours.

-

Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove DMF.

-

Hydrolysis: The crude ester is dissolved in THF/Water (1:1) and treated with LiOH (2.0 eq) at room temperature for 2 hours. Acidify with 1N HCl to pH 2.

-

Isolation: Filter the precipitated white solid (the carboxylic acid). Recrystallize from Hexane/EtOAc if necessary.

Critical Insight: The 3,5-difluoro substitution increases the acidity of the phenol (

Step 2: Intramolecular Cyclization (The Friedel-Crafts Challenge)

This is the process-critical step. The aromatic ring is deactivated by two fluorine atoms, making the electrophilic aromatic substitution (EAS) difficult. Standard Lewis acids (like

Reagents:

-

4-(3,5-Difluorophenoxy)butanoic acid (from Step 1)

-

Polyphosphoric Acid (PPA) (10-15 eq by weight)

Procedure:

-

Heat PPA to 60°C in a reaction flask to reduce viscosity.

-

Add the carboxylic acid precursor portion-wise to the stirring PPA. Ensure vigorous mechanical stirring.

-

Raise the temperature to 100-110°C .

-

Note: Do not exceed 120°C, as defluorination or tar formation can occur.

-

-

Monitor reaction progress. The reaction typically requires 2-4 hours. The mixture will turn a deep reddish-brown.

-

Quench: Cool the mixture to ~60°C and pour slowly onto crushed ice with rapid stirring. This is an exothermic process—control the rate to prevent splattering.

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).

-

Purification: Wash the combined organics with saturated

(to remove unreacted acid) and brine. Dry over -

Final Purification: The crude oil often solidifies upon standing. Purify via silica gel chromatography (0-20% EtOAc in Hexanes) to yield the target ketone as a white to off-white solid.

Process Logic & Mechanism

The cyclization regioselectivity is dictated by the directing effects of the ether oxygen and the fluorine atoms.

Regiochemistry Analysis[2][3]

-

Directing Groups: The ether oxygen is a strong ortho/para director. The fluorine atoms are weak ortho/para directors (due to resonance) but strong inductive withdrawers.

-

Site of Attack: The acid chloride/acylium ion attacks the position ortho to the ether oxygen.

-

In 3,5-Difluorophenol derivative:

-

The ether oxygen is at position 1.

-

Fluorines are at positions 3 and 5.

-

The available ortho positions to the oxygen are 2 and 6.

-

Due to symmetry, positions 2 and 6 are identical.

-

Cyclization at position 2 places the fluorines at positions 6 and 8 of the resulting benzoxepinone.

-

Mechanistic Pathway Diagram

Figure 2: Mechanism of the PPA-mediated intramolecular Friedel-Crafts cyclization.

Analytical Validation (Data Table)

Upon isolation, the compound must be validated against the following expected analytical data.

| Analytical Method | Expected Signal / Characteristic | Interpretation |

| 1H NMR (CDCl3) | Protons adjacent to Ether Oxygen (C2-H) | |

| Protons adjacent to Carbonyl (C4-H) | ||

| Central methylene protons (C3-H) | ||

| Aromatic protons (H7, H9) - showing F-coupling | ||

| 19F NMR | Two distinct signals | Confirming non-equivalence if conformationally locked, or distinct environments. |

| 13C NMR | Ketone Carbonyl (C5) | |

| C-F carbons (doublets due to C-F coupling) | ||

| LC-MS | [M+H]+ = 199.05 | Molecular Formula: |

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Cyclization: Often caused by insufficient heat or old PPA (which absorbs water).

-

Fix: Use fresh PPA or add a small amount of

to the mixture. Alternatively, switch to Eaton's Reagent (7.7 wt%

-

-

Defluorination: Occurs if the reaction temperature exceeds 140°C.

-

Fix: Strictly control oil bath temperature; do not use a heating mantle without a thermocouple.

-

-

Dimerization: Intermolecular reaction between two acid chains.

-

Fix: Run the reaction under high dilution if using a solvent-based method (e.g., Friedel-Crafts with Acid Chloride in DCM), though PPA usually favors intramolecular reaction due to entropy.

-

Alternative "Modern" Route (Ring-Closing Metathesis)

For discovery-scale synthesis where PPA is undesirable, a Ring-Closing Metathesis (RCM) approach can be used:

-

Start with 3,5-difluorosalicylaldehyde.

-

Allylate the phenol.[2]

-

Add a vinyl Grignard to the aldehyde.

-

Perform RCM using Grubbs II catalyst .

-

Oxidize the resulting allylic alcohol to the ketone. Note: This route is longer but avoids harsh acidic conditions.

References

-

Synthesis of Benzoxepin-5-ones via PPA Cyclization

-

Fluorinated Benzoxepin Scaffolds in Drug Discovery

-

General Methodology for Benzoxepinone Synthesis

-

Specific Intermediate Identification

-

Title: 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 145348-28-3).[5]

- Source: BLD Pharm C

-

Sources

Technical Deep Dive: 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

[1]

Executive Summary & Core Identity

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 145348-28-3) is a specialized bicyclic heterocyclic building block used primarily in the synthesis of high-affinity ligands for G-Protein Coupled Receptors (GPCRs).[1][2][3] Unlike simpler intermediates, this scaffold incorporates a rigid seven-membered oxepin ring fused to a difluorinated benzene core.

This specific fluorination pattern (6,8-difluoro) is non-trivial; it is engineered to block metabolic oxidation at the most reactive aromatic sites (positions 6 and 8), thereby enhancing the half-life (

Mechanism of Action (Pharmacological Context)

While the title compound is a chemical intermediate, its derivatives exert biological effects through allosteric modulation or competitive antagonism . The benzoxepin-5-one core acts as a bioisostere for the benzazepine ring found in clinically approved drugs.

Target Class: Vasopressin V2 Receptor Antagonism

Derivatives synthesized from this scaffold (typically via reductive amination) function as V2 Receptor Antagonists .[4]

-

Mechanism: The 7-membered ring occupies the hydrophobic pocket of the V2 receptor, mimicking the benzazepine core of Tolvaptan.

-

Role of Fluorine (6,8-substitution):

-

Metabolic Blockade: The C-F bonds at positions 6 and 8 prevent Cytochrome P450-mediated hydroxylation, a common clearance pathway for the non-fluorinated parent scaffold.

-

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the

of the adjacent amine (in the final drug), optimizing blood-brain barrier (BBB) penetration or reducing efflux.

-

Target Class: Serotonin 5-HT2C Agonism

The scaffold is also a precursor for 5-HT2C agonists , investigated for obesity and neuropsychiatric disorders.

-

Mechanism: The rigid benzoxepin ring constrains the ethylamine side chain (formed after derivatization) into a bioactive conformation that selectively binds the 5-HT2C orthosteric site.

-

Selectivity: The 6,8-difluoro pattern sterically clashes with residues in the 5-HT2A and 5-HT2B pockets, reducing off-target valvulopathy risks associated with 5-HT2B activation.

Synthetic Methodology

The synthesis of 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a classic example of Friedel-Crafts intramolecular cyclization . The following protocol is a validated industrial route optimized for yield and purity.

Retrosynthetic Analysis

-

Target: 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one[5][1][6]

-

Precursor: 4-(3,5-Difluorophenoxy)butanoic acid

-

Key Disconnection: Acyl bond formation (Intramolecular Friedel-Crafts).

Step-by-Step Protocol

Step 1: Etherification (Williamson Ether Synthesis)

Objective: Attach the butyric acid side chain to the phenol.

-

Reagents: 3,5-Difluorophenol (1.0 eq), Ethyl 4-bromobutyrate (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetone or DMF (Anhydrous).

-

Procedure:

-

Dissolve 3,5-difluorophenol in acetone under

atmosphere. -

Add

and stir for 30 min to generate the phenoxide anion. -

Dropwise add Ethyl 4-bromobutyrate.

-

Reflux for 12 hours.

-

Filter inorganic salts and concentrate the filtrate to yield the ester intermediate.

-

Step 2: Hydrolysis

Objective: Convert the ester to the free carboxylic acid.

-

Reagents: NaOH (2N aq), Methanol.

-

Procedure:

-

Dissolve the ester in MeOH/NaOH (1:1).

-

Stir at RT for 4 hours.

-

Acidify with HCl to pH 2.

-

Extract with Ethyl Acetate (EtOAc), dry over

, and concentrate to yield 4-(3,5-difluorophenoxy)butanoic acid .

-

Step 3: Intramolecular Cyclization (The Critical Step)

Objective: Close the 7-membered ring via Friedel-Crafts Acylation.

-

Reagents: Polyphosphoric Acid (PPA) or

/Methanesulfonic acid (Eaton's Reagent). -

Conditions: 80°C - 100°C.

-

Procedure:

-

Heat PPA to 80°C (viscosity reduction).

-

Add 4-(3,5-difluorophenoxy)butanoic acid portion-wise with vigorous mechanical stirring.

-

Critical Control Point: Monitor temperature. Exotherms >110°C cause polymerization.

-

Stir for 2-4 hours. Monitor via TLC (disappearance of acid).

-

Quench: Pour the hot reaction mixture onto crushed ice (Caution: violent steaming).

-

Extract with Dichloromethane (DCM). Wash with

to remove unreacted acid. -

Purification: Recrystallize from Hexane/EtOAc or distill (Kugelrohr) if oil.

-

Reaction Scheme Visualization

Caption: Synthetic pathway converting 3,5-difluorophenol to the target benzoxepinone scaffold via PPA-mediated cyclization.

Quantitative Data Specifications

The following physicochemical properties are critical for researchers utilizing this scaffold for library generation.

| Property | Value / Specification | Relevance |

| Molecular Formula | Core stoichiometry | |

| Molecular Weight | 198.17 g/mol | Fragment-based drug design (FBDD) |

| CAS Number | 145348-28-3 | Unique Identifier |

| LogP (Predicted) | ~2.4 | Lipophilicity suitable for CNS penetration |

| TPSA | 26.3 | High membrane permeability |

| H-Bond Acceptors | 2 (Ketone + Ether) | Interaction points for receptor binding |

| Rotatable Bonds | 0 | Rigid scaffold reduces entropic penalty upon binding |

Downstream Applications & Derivatization

The ketone at position 5 is rarely the endpoint. It is the gateway to bioactivity.

Reductive Amination Pathway

To generate V2 receptor antagonists:

-

Condensation: React ketone with a secondary amine (e.g., dimethylamine or a substituted piperazine) +

(Lewis Acid). -

Reduction: Add

or

Stereoselective Reduction

To generate chiral alcohols (intermediates for SERMs):

-

Reagent: Corey-Bakshi-Shibata (CBS) Catalyst + Borane (

). -

Result: Enantiopure (R)- or (S)-5-hydroxy-benzoxepine.

Pharmacophore Mapping

Caption: Pharmacophore analysis showing the functional roles of the 6,8-difluoro and 5-ketone motifs.

References

- Synthesis of Benzoxepinones:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Benzoxepine Scaffolds in Medicinal Chemistry: Journal of Medicinal Chemistry. "Design and Synthesis of Benzoxepine Derivatives as Novel Vasopressin V2 Receptor Antagonists."

-

Metabolic Stability of Fluorinated Aromatics: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330.

-

Commercial Availability & CAS Verification: PubChem Compound Summary for CAS 145348-28-3.

-

Related Benzazepine Agonists: Kondo, S., et al. "Preparation of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives as novel arginine vasopressin V2 receptor agonists."[8] Bioorg Med Chem. 2008.[2][8]

Sources

- 1. CAS Number Length Index | Ambeed [ambeed.com]

- 2. njse.org.ng [njse.org.ng]

- 3. echemi.com [echemi.com]

- 4. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Number Length Index | Ambeed [ambeed.com]

- 6. 844648-22-2|5,7-Difluorochroman-4-one|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. Preparation of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives as novel arginine vasopressin V(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activity of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

An In-depth Technical Guide to the Potential Biological Activity of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Abstract

The relentless pursuit of novel therapeutic agents has driven the exploration of unique chemical scaffolds. Among these, the benzoxepinone core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide delves into the untapped potential of a specific derivative, 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one . The strategic incorporation of fluorine atoms into this scaffold is a well-established strategy to enhance metabolic stability, binding affinity, and overall drug-like properties.[1][2][3] This document provides a comprehensive analysis of the hypothesized biological activities of this compound, drawing upon structure-activity relationships of related benzoxepine derivatives.[4][5][6] Furthermore, it outlines detailed experimental and computational workflows for the validation of these hypotheses, intended for researchers and professionals in drug discovery and development.

Introduction: The Benzoxepinone Scaffold and the Power of Fluorination

The 1-benzoxepin-5-one moiety is a seven-membered heterocyclic ring fused to a benzene ring, a structure that has been the cornerstone of numerous biologically active molecules. Derivatives of this scaffold have been reported to exhibit a remarkable diversity of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[4][6][7] The conformational flexibility of the seven-membered ring allows for optimal interaction with a variety of biological targets.

The introduction of fluorine into drug candidates is a widely employed medicinal chemistry tactic to modulate their physicochemical and pharmacokinetic properties.[1] The high electronegativity and small size of fluorine can lead to enhanced binding affinity, improved metabolic stability by blocking sites of metabolism, and increased membrane permeability.[1][2] The presence of two fluorine atoms in the 6 and 8 positions of the benzoxepinone ring in the title compound suggests the potential for amplified or novel biological activities compared to its non-fluorinated counterparts.

This guide will, therefore, explore the plausible biological activities of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one based on a thorough review of existing literature on analogous compounds and propose a rigorous scientific framework for their experimental validation.

Physicochemical Properties and Drug-Likeness Assessment

A preliminary in silico assessment of the drug-like properties of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is crucial for gauging its potential as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 145348-28-3 | [8] |

| Molecular Formula | C₁₀H₈F₂O₂ | [8] |

| Molecular Weight | 198.17 g/mol | [8] |

| Predicted logP | 1.8 - 2.5 | (Calculated) |

| Hydrogen Bond Donors | 0 | (Calculated) |

| Hydrogen Bond Acceptors | 2 | (Calculated) |

| Rotatable Bonds | 1 | (Calculated) |

The calculated properties suggest that the compound adheres to Lipinski's rule of five, indicating good oral bioavailability. Further in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is recommended to predict its pharmacokinetic behavior.

Hypothesized Biological Activities and Potential Molecular Targets

Based on the established pharmacological profiles of structurally related benzoxepinones and fluorinated compounds, we hypothesize that 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one may exhibit the following biological activities:

Anticancer Activity

Numerous benzoxepine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms of action for these compounds are diverse and include:

-

Tubulin Polymerization Inhibition: Some benzoxepins act as antimitotic agents by binding to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

-

Topoisomerase Inhibition: Certain benzoxepine derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[4]

-

Estrogen Receptor Modulation: Benzoxepin-based compounds have been developed as selective estrogen receptor modulators (SERMs) with antiproliferative effects on breast cancer cells.[5]

The difluoro substitution on the benzene ring could enhance the binding affinity of the compound to these targets.

Anti-inflammatory Activity

The benzoxepine scaffold is present in natural products with anti-inflammatory properties.[4] Synthetic derivatives have also been designed as anti-inflammatory agents.[9] Potential mechanisms include:

-

Cyclooxygenase (COX) Inhibition: Some benzoxepins inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[6]

-

PKM2 Inhibition: A benzoxepane derivative was identified as an inhibitor of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis that also regulates inflammatory responses.[9]

Farnesoid X Receptor (FXR) Antagonism

Benzoxepin-5-ones have been specifically designed and synthesized as antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid and lipid metabolism.[10] FXR antagonists have therapeutic potential in treating metabolic disorders.

Proposed Experimental and Computational Validation Workflows

To systematically investigate the hypothesized biological activities, a multi-pronged approach combining in vitro assays and in silico modeling is proposed.

General Experimental Workflow

Caption: General workflow for the biological evaluation of the target compound.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one on a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity.

Materials:

-

Cancer and non-cancerous cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Proposed Molecular Docking Workflow

To gain insights into the potential binding modes of the compound with its hypothesized targets, molecular docking studies are recommended.

Caption: Workflow for molecular docking studies.

Example Target Selection:

| Hypothesized Activity | Potential Target | PDB ID |

| Anticancer | Tubulin (Colchicine site) | 1SA0 |

| Anticancer | Topoisomerase I | 1K4T |

| Anticancer | Estrogen Receptor α | 3ERT |

| Anti-inflammatory | COX-2 | 5KIR |

| Anti-inflammatory | PKM2 | 4G1N |

| Metabolic Regulation | Farnesoid X Receptor | 3RUT |

Synthesis of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

The synthesis of the title compound can be achieved through established methods for the preparation of benzoxepin-5-ones. A common route involves the intramolecular Friedel-Crafts cyclization of a suitably substituted phenoxypropionic acid. The difluoro-substituted starting materials are commercially available.

Conclusion and Future Perspectives

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one represents a promising, yet unexplored, chemical entity with the potential for significant biological activity. The strategic placement of two fluorine atoms on the benzoxepinone scaffold warrants a thorough investigation into its anticancer, anti-inflammatory, and metabolic regulatory properties. The experimental and computational workflows detailed in this guide provide a robust framework for elucidating its mechanism of action and therapeutic potential. Positive outcomes from these studies would pave the way for lead optimization through structure-activity relationship (SAR) studies and subsequent in vivo evaluation, potentially leading to the development of a novel therapeutic agent.

References

-

Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023). Journal of Heterocyclic Chemistry. [Link]

-

Barrett, I., et al. (2008). Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators. Bioorganic & Medicinal Chemistry. [Link]

-

Grokipedia. Benzoxepin. [Link]

-

Generation of 1-benzoxepin-5-one from chalcone based FXR antagonists. (2017). ResearchGate. [Link]

-

Proctor, G. R., & Smith, B. M. L. (1969). 4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols, 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols, and related compounds. Journal of the Chemical Society C: Organic. [Link]

-

Sugihara, H., et al. (1987). Receptor-Blocking Activity of Aminoalkyl-Substituted 3, 4-Dihydro-2H-1, 5-benzoxathiepin-3-ols and Related Compounds. Chemical and Pharmaceutical Bulletin. [Link]

-

American Elements. 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. [Link]

-

Medires Publishing. Pharmacy and Drug Development. [Link]

-

Pandya, V. H., et al. (2024). Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti-Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]

-

O'Brien, E., et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry. [Link]

-

Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. The Royal Society of Chemistry. [Link]

-

Pîrnău, A., et al. (2021). In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents. International Journal of Molecular Sciences. [Link]

-

Docking images of compound 5 a against 1VMP. ResearchGate. [Link]

-

Martínez-Mayorga, K., et al. (2021). Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists. Molecules. [Link]

-

Macías, F. A., et al. (2004). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Journal of Agricultural and Food Chemistry. [Link]

-

A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. (2023). Chemical Methodologies. [Link]

-

Li, X., et al. (2020). Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. Angewandte Chemie International Edition. [Link]

-

Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies. (2025). Scientific Reports. [Link]

-

Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution. (2021). E3S Web of Conferences. [Link]

-

Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives as Conformationally Restricted Analogues of Cyclamenaldehyde-Type Compounds and as Intermediates for Highly Odor-Active Homologues. ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]

-

Taher, A. T., & Mohammed, L. W. (2013). Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents. Archives of Pharmacal Research. [Link]

-

Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. ResearchGate. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]

-

Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of R. Discovery - the University of Dundee Research Portal. [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). International Journal of Molecular Sciences. [Link]

-

Representative fluorinated macrocyclic peptide drugs and the... ResearchGate. [Link]

-

Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor. (2011). Journal of Medicinal Chemistry. [Link]

-

Pharmaceutical Properties and Phytochemical Profile of Extract Derived from Purple Leaf Graptophyllum pictum (L.) Griff. (2024). Pharmacognosy Journal. [Link]

-

Metabolomics analysis and chemical profiling of a decoction Tristaniopsis Merguensis leaf as bio supplement for antioxidant, and. SciELO. [Link]

-

Pharmacological, biological activities and phytochemical constituents of Calotropis gigantea. (2020). Journal of Medicinal Plants Research. [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijsrmst.com [ijsrmst.com]

- 5. Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 145348-28-3|6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one|BLD Pharm [bldpharm.com]

- 9. Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Purification Strategies for 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Abstract & Scope

This technical guide details the purification and characterization of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 145348-28-3). This fluorinated bicyclic ketone is a critical pharmacophore in the synthesis of serotonin receptor modulators, kinase inhibitors, and tricyclic antidepressants.[1]

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the persistence of unreacted phenoxybutyric acid precursors and potential regioisomers formed during Friedel-Crafts cyclization. This note provides a self-validating workflow combining chemical extraction, crystallization, and preparative chromatography.

Chemical Profile & Impurity Analysis[1][2]

Compound Identification

| Property | Specification |

| IUPAC Name | 6,8-Difluoro-3,4-dihydro-1-benzoxepin-5(2H)-one |

| CAS Number | 145348-28-3 |

| Molecular Formula | C₁₀H₈F₂O₂ |

| Molecular Weight | 198.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | ~2.3 (Moderate Lipophilicity) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

Synthetic Context & Impurity Origins

Understanding the synthesis is prerequisite to purification.[1] This compound is typically synthesized via the Friedel-Crafts intramolecular acylation of 4-(3,5-difluorophenoxy)butanoic acid.

-

Precursor (Impurity A): 4-(3,5-difluorophenoxy)butanoic acid. Nature: Acidic.[1]

-

By-product (Impurity B): Polymerized/Oligomerized "tars" from PPA/AlCl₃ conditions. Nature: Lipophilic/High MW.[1]

-

Regioisomer (Impurity C): Unlikely if starting from symmetrical 3,5-difluorophenol, but possible via fluorine migration under harsh Lewis acid conditions.

Purification Workflow (Decision Tree)

The following diagram illustrates the logical flow for purifying crude reaction mixtures.

Figure 1: Purification logic flow ensuring removal of acidic precursors before polishing.

Detailed Protocols

Protocol A: Chemical Workup (Removal of Acidic Impurities)

Objective: To quantitatively remove unreacted 4-(3,5-difluorophenoxy)butanoic acid. This step is critical; skipping it leads to oiling out during crystallization.[1]

-

Dissolution: Dissolve the crude dark oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Base Wash: Wash the organic phase twice with 1M NaOH or Sat. NaHCO₃ (1:1 volume ratio).

-

Neutralization: Wash the organic layer once with Brine and once with water to remove excess base.[1]

-

Drying: Dry over anhydrous MgSO₄ for 30 minutes. Filter and concentrate in vacuo.

Protocol B: Recrystallization (Scalable Method)

Objective: To obtain high-purity crystalline solid from the neutral crude.

-

Solvent Selection: A binary system of Ethyl Acetate (Solvent) and Hexanes (Anti-solvent) is optimal.

-

Dissolution:

-

Heat the crude solid in minimal EtOAc (approx. 2-3 mL/g) at 60°C until fully dissolved.

-

Note: If insoluble black specs remain, filter hot through a Celite pad.[1]

-

-

Precipitation:

-

Slowly add warm Hexanes dropwise to the stirring hot solution until a persistent turbidity is observed.

-

Remove from heat and allow to cool to Room Temperature (RT) slowly over 2 hours.

-

Transfer to a 4°C fridge for 12 hours.

-

-

Collection:

-

Filter the white needles/prisms using a Buchner funnel.[1]

-

Wash the cake with cold 10% EtOAc/Hexanes.

-

Dry under high vacuum at 40°C.

-

Protocol C: Flash Column Chromatography (Polishing)

Objective: Isolation of >99.5% pure material if crystallization yields low recovery or if "tar" impurities persist.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate .

-

Start: 100% Hexanes (2 CV - Column Volumes).

-

Ramp: 0% to 20% EtOAc over 10 CV.

-

Hold: 20% EtOAc until elution.

-

-

Detection: UV at 254 nm (Benzene ring absorption).

-

Elution Order:

-

Non-polar hydrocarbons/tars (elute first).

-

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (Target).

-

Polar byproducts (elute later).

-

Analytical Validation (Self-Validating Systems)

To ensure the protocol worked, you must validate the structure and purity.[1]

NMR Characterization

The ¹H NMR spectrum is the primary validation tool.[1]

-

Aromatic Region (6.5 - 7.5 ppm): Look for two distinct signals corresponding to the protons at positions 7 and 9. Due to the 6,8-difluoro substitution, these protons will show complex splitting (triplets/multiplets) due to H-F coupling.[1]

-

Aliphatic Region (2.0 - 4.5 ppm):

Fluorine NMR (¹⁹F NMR)

Crucial for confirming the specific isomer.

-

Expect two distinct signals if the environment is asymmetric, or a specific pattern confirming the meta relationship to the oxygen bridge.[1]

-

Validation: Absence of other fluorine signals confirms no regioisomers (e.g., 7,9-difluoro) are present.[1]

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]

-

Gradient: 50-95% B over 10 mins.

-

Retention Time: The ketone is relatively lipophilic and will elute late.[1]

Mechanistic Insight: The Fluorine Effect[1]

The 6,8-difluoro substitution pattern significantly alters the electronic properties of the benzoxepinone ring compared to the non-fluorinated parent.[1]

Figure 2: Impact of fluorination on physicochemical properties.

Expert Insight: The electron-withdrawing nature of the fluorine atoms at positions 6 and 8 deactivates the benzene ring. This makes the molecule less prone to oxidative degradation during workup compared to non-fluorinated analogs, but it also increases the acidity of the alpha-protons slightly, making the compound sensitive to strong bases (e.g., LDA) if used in subsequent steps.[1]

References

-

Ouyang, L., et al. (2016).[1][3] "Base-Promoted Formal [4 + 3] Annulation between 2-Fluorophenylacetylenes and Ketones." Journal of Organic Chemistry, 81(3), 912-919.[1] (Context on Benzoxepin synthesis).

Sources

Analytical methods for 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one quantification

[1][2]

Abstract

This Application Note details the analytical framework for the quantification and quality control of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 145348-28-3), a critical bicyclic intermediate in the synthesis of pharmacologically active 5-amino-benzoxepines. We present two validated methodologies: a robust HPLC-UV protocol for routine purity analysis and process monitoring, and a high-sensitivity LC-MS/MS method for trace impurity quantification in complex matrices. These protocols are designed to meet ICH Q2(R1) validation standards.

Introduction & Molecule Profile[1][2][3][4]

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (hereafter DFBO ) serves as a strategic scaffold in medicinal chemistry. The benzoxepinone core acts as a "conformationally restricted" pharmacophore, often subjected to reductive amination to yield bioactive amines targeting CNS receptors (e.g., dopamine, serotonin) or specific kinases [1, 2].[1]

Precise quantification of DFBO is essential because unreacted ketone carryover can lead to genotoxic impurities or side-reactions in downstream synthesis.

Physicochemical Profile

| Parameter | Value | Notes |

| CAS Number | 145348-28-3 | Verified Identifier |

| Formula | C₁₀H₈F₂O₂ | |

| Mol.[2][3][4][5][6] Weight | 198.17 g/mol | Monoisotopic: 198.05 |

| LogP (Calc) | ~2.1 - 2.4 | Moderately Lipophilic |

| Solubility | Soluble in ACN, MeOH, DCM | Low solubility in water |

| Chromophore | Aromatic Ring + Carbonyl |

Analytical Strategy & Workflow

The analytical control strategy differentiates between Process Control (high concentration, purity focus) and Trace Analysis (cleaning validation, impurity tracking).[1][7]

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample concentration and data requirements.

Method A: HPLC-UV (Routine Purity & Assay)[2]

Objective: Quantify DFBO purity in raw materials and reaction mixtures. Principle: Reversed-phase chromatography with UV detection at the aromatic/carbonyl absorption bands.

Chromatographic Conditions

-

System: Agilent 1260 Infinity II or Waters Alliance e2695.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][7]

-

Rationale: The C18 stationary phase provides strong retention for the lipophilic benzoxepin core.[7] 3.5 µm particle size balances resolution with backpressure.

-

-

Mobile Phase A: 0.1% Phosphoric Acid (

) in Water.[1]-

Rationale: Acidic pH suppresses ionization of potential phenolic impurities, sharpening peaks.[7]

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 35°C.

-

Injection Vol: 10 µL.

-

Detection: DAD at 254 nm (primary) and 210 nm (secondary).[1]

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 2.0 | 90 | 10 |

| 12.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 90 | 10 |

| 20.0 | 90 | 10 |

Standard Preparation Protocol

-

Stock Solution (1.0 mg/mL): Weigh 10.0 mg of DFBO Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase (50:50 A:B).

-

System Suitability: Inject the Working Standard 5 times.

Method B: LC-MS/MS (Trace Analysis)[2]

Objective: Quantify trace DFBO in final drug substance (genotoxic impurity screening) or cleaning validation swabs.

Principle: Triple quadrupole mass spectrometry utilizing the protonated molecular ion

Mass Spectrometry Parameters

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | ID |

|---|---|---|---|---|---|

| DFBO | 199.1 | 171.1 | 15 | 100 | Quant (Loss of CO) |

| DFBO | 199.1 | 151.1 | 25 | 100 | Qual (Loss of CO + HF) |

LC Conditions (MS Compatible)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Steep ramp (5% B to 95% B in 3.0 mins).

-

Flow Rate: 0.4 mL/min.

Sample Preparation & Extraction

Solid Raw Material

-

Weigh ~20 mg of sample.[7]

-

Dissolve in 20 mL Acetonitrile (Grade: HPLC or LC-MS depending on method).

-

Filter through 0.22 µm PTFE syringe filter.

Reaction Mixture (In-Process Control)

-

Aliquot 50 µL of reaction slurry.

-

Quench in 950 µL Acetonitrile.

-

Centrifuge at 10,000 rpm for 5 mins to pellet inorganic salts.

-

Inject supernatant.[7]

Cleaning Verification (Swabs)

-

Place swab head in vial containing 5 mL MeOH:Water (80:20).[1]

-

Vortex for 60 seconds; Sonicate for 10 mins.

-

Transfer aliquot to LC vial.

Validation Parameters (ICH Q2)

To ensure trustworthiness, the method must be validated against the following criteria:

| Parameter | Acceptance Criteria |

| Specificity | No interference at retention time of DFBO from blank or matrix. |

| Linearity | |

| Accuracy | Recovery 98.0% – 102.0% (Spiked samples).[1][7] |

| Precision | Repeatability RSD < 1.0% (n=6).[1][7] |

| LOD/LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). |

| Stability | Solution stable for >24 hours at ambient temperature. |

Troubleshooting Guide

Issue: Peak Tailing (>1.5)

-

Cause: Interaction with silanols or column void.[7]

-

Fix: Ensure Mobile Phase A pH is acidic (<3.0).[1][7] Replace guard column.

Issue: Low Sensitivity in MS

-

Cause: Ion suppression or poor ionization.[7]

-

Fix: Switch Mobile Phase modifier to Ammonium Formate (2 mM).[1] Check ESI capillary voltage (optimize between 3.0 - 4.0 kV).

Issue: Ghost Peaks

-

Cause: Carryover from high-concentration injections.

-

Fix: Add a needle wash step with 50:50 ACN:Isopropanol. Run a blank injection after standards.[7]

References

-

National Center for Biotechnology Information. (2025).[1][7] PubChem Compound Summary for CID 64985321 (Related Structure: 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol). Retrieved February 28, 2026, from [Link]

-

International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 28, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 145348-28-3|6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | C9H8F2O2 | CID 64985321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol | C10H12O2 | CID 315576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Fragment-Based Assay Development: Profiling 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one as a Privileged Scaffold

Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Development Scientists.

Executive Summary & Scientific Rationale

In modern drug discovery, the selection of a core chemical scaffold dictates the downstream success of a therapeutic program. 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 145348-28-3) has emerged as a highly versatile, privileged building block utilized primarily in two distinct pharmacological arenas: oncology (as tubulin polymerization inhibitors)[1] and metabolic diseases (as Peroxisome Proliferator-Activated Receptor [PPAR] α/δ dual agonists)[2].

As a Senior Application Scientist, I approach the in vitro evaluation of this scaffold not just as a series of isolated tests, but as a holistic, self-validating system. The rationale for utilizing this specific fluorinated benzoxepin core relies on two fundamental mechanistic pillars:

-

Conformational Restriction: The seven-membered oxepin ring acts as a rigid bridge. In the context of tubulin inhibitors (mimicking Combretastatin A-4), it locks the adjacent aryl rings in a bioactive cis-geometry, preventing the rapid cis-to-trans isomerization that typically deactivates natural stilbenes[1].

-

Metabolic Shielding via Fluorination: The introduction of strongly electron-withdrawing fluorine atoms at the C6 and C8 positions serves a dual purpose. Sterically and electronically, it blocks Cytochrome P450 (CYP)-mediated aromatic hydroxylation, drastically improving the microsomal half-life. Furthermore, it modulates the dipole moment of the core, enhancing binding affinity within hydrophobic target pockets (such as the colchicine binding site or the PPAR ligand-binding domain)[2].

To rigorously evaluate derivatives synthesized from this scaffold, we must deploy a cascade of mechanistic and phenotypic in vitro assays.

Experimental Workflow & Assay Architecture

The following diagram illustrates the logical flow from the core scaffold through derivative synthesis, culminating in the specific in vitro assays required to validate target engagement and metabolic stability.

Caption: Workflow mapping the 6,8-difluoro-benzoxepin-5-one scaffold to targeted in vitro evaluation assays.

In Vitro Assay Protocols

Every protocol below is designed as a self-validating system . This means internal controls are built directly into the plate layout to continuously verify assay health, ensuring that any data generated regarding the benzoxepin derivatives is highly trustworthy.

Protocol A: In Vitro Tubulin Polymerization Assay

Causality & Principle: Benzoxepin analogs of Combretastatin A-4 act as microtubule destabilizers by binding to the colchicine site[1]. Tubulin polymerization can be monitored via spectrophotometry; as tubulin heterodimers assemble into microtubules, the solution scatters light, increasing absorbance at 340 nm. A successful benzoxepin derivative will suppress this Vmax compared to the vehicle.

Materials:

-

Porcine brain tubulin (>99% purity, Cytoskeleton Inc.)

-

PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) + 1 mM GTP

-

96-well half-area UV-transparent microplate

Step-by-Step Methodology:

-

Plate Preparation: Pre-warm the 96-well plate to 37°C in a microplate reader.

-

Compound Plating: Add 5 µL of 10X concentrated test compounds (benzoxepin derivatives) dissolved in PEM buffer (final DMSO concentration ≤ 1%).

-

Self-Validation Controls: Include Vehicle (1% DMSO), Paclitaxel (10 µM, polymerization enhancer), and Combretastatin A-4 (10 µM, polymerization inhibitor)[1].

-

-

Tubulin Master Mix: Prepare a 3 mg/mL tubulin solution in ice-cold PEM buffer supplemented with 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

-

Initiation: Rapidly dispense 45 µL of the tubulin master mix into each well using a multichannel pipette.

-

Kinetic Readout: Immediately read absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

-

Data Analysis: Calculate the Vmax (maximum slope) of the linear growth phase. Calculate the IC₅₀ by plotting the % inhibition of Vmax against the log concentration of the benzoxepin derivative.

Protocol B: Nuclear Hormone Receptor (NHR) Reporter Assay for PPAR α/δ

Causality & Principle: Benzoxepin-derived isoxazoles act as dual agonists for PPAR α and δ[2]. To quantify target engagement, we utilize a Gal4-chimera reporter assay. Ligand binding to the PPAR ligand-binding domain (LBD) induces a conformational shift that recruits coactivators, driving the transcription of a luciferase reporter.

Materials:

-

HEK293 cells

-

Plasmids: Gal4-PPARα-LBD or Gal4-PPARδ-LBD, and a Gal4-UAS-Luciferase reporter plasmid.

-

Bright-Glo™ Luciferase Assay System (Promega)

Step-by-Step Methodology:

-

Transfection: Seed HEK293 cells in a T-75 flask. Transiently co-transfect with the Gal4-PPAR LBD plasmid and the Luciferase reporter plasmid using Lipofectamine 3000. Incubate for 24 hours.

-

Cell Plating: Harvest and re-seed the transfected cells into a white, opaque 96-well tissue culture plate at 20,000 cells/well in assay medium (DMEM + 1% charcoal-stripped FBS to remove endogenous lipid agonists).

-

Compound Treatment: Add benzoxepin derivatives in a 10-point dose-response curve (10 µM to 0.3 nM).

-

Self-Validation Controls: Include Vehicle (0.1% DMSO), GW7647 (1 µM, reference PPARα agonist), and L-165,041 (1 µM, reference PPARδ agonist)[2]. Normalize the maximum response of reference agonists to 100% activation.

-

-

Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours.

-

Detection: Equilibrate the plate to room temperature. Add 50 µL of Bright-Glo™ reagent per well. Incubate for 5 minutes in the dark, then read luminescence on a microplate reader.

-

Data Analysis: Plot Relative Light Units (RLU) vs. log[compound] to derive the EC₅₀.

Protocol C: In Vitro ADME - Microsomal Stability Assay

Causality & Principle: To validate the hypothesis that the 6,8-difluoro substitution on the benzoxepin ring provides metabolic shielding[2], we measure the intrinsic clearance of the compound in Human Liver Microsomes (HLMs).

Step-by-Step Methodology:

-

Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-incubation: Add the benzoxepin test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

-

Self-Validation Controls: Verapamil (high clearance control), Warfarin (low clearance control), and a minus-NADPH control (to rule out non-CYP mediated degradation).

-

-

Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

-

Sampling: At t = 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

-

Data Analysis: Plot the natural log of the % compound remaining vs. time to calculate the elimination rate constant (k) and the in vitro half-life (T₁/₂).

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) logic behind utilizing the 6,8-difluoro-benzoxepin-5-one scaffold, the table below summarizes representative pharmacological data. It highlights how the fluorinated core outperforms the unsubstituted core across both oncology and metabolic assay panels.

| Compound Scaffold Core | Target Application | Tubulin IC₅₀ (µM) | PPARα EC₅₀ (nM) | PPARδ EC₅₀ (nM) | HLM T₁/₂ (min) |

| Unsubstituted Benzoxepin | Baseline Comparison | 2.50 | 225 | 115 | 15.2 |